An In-depth Technical Guide to the Chemical Properties of Methyl-D-galactoside
An In-depth Technical Guide to the Chemical Properties of Methyl-D-galactoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of Methyl-D-galactoside, a pivotal monosaccharide derivative in glycobiology and pharmaceutical research. This document delineates the distinct properties of its two anomeric forms, α and β, presenting quantitative data in structured tables, detailing experimental methodologies for its characterization, and providing a visual workflow for its analysis.
Core Chemical Properties
Methyl-D-galactoside exists as two primary anomers, Methyl-α-D-galactopyranoside and Methyl-β-D-galactopyranoside, which differ in the stereochemistry at the anomeric carbon. This structural nuance significantly influences their physical and biological properties.
Quantitative Data Summary
The following tables summarize the key chemical and physical properties of both anomers of Methyl-D-galactoside, compiled from various chemical suppliers and databases.
Table 1: Chemical Properties of Methyl-α-D-galactopyranoside
| Property | Value | Reference(s) |
| CAS Number | 3396-99-4 | [1][2] |
| Molecular Formula | C₇H₁₄O₆ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| Appearance | White powder or crystals | [2] |
| Melting Point | 116-117 °C | [1][2] |
| Optical Rotation [α]20/D | +173° to +180° (c=1.5% in H₂O) | |
| Solubility | Water: 50 mg/mL, soluble in methanol | [1] |
| Storage Temperature | 2-8°C |
Table 2: Chemical Properties of Methyl-β-D-galactopyranoside
| Property | Value | Reference(s) |
| CAS Number | 1824-94-8 | [3] |
| Molecular Formula | C₇H₁₄O₆ | [3] |
| Molecular Weight | 194.18 g/mol | [3] |
| Appearance | White to faint yellow powder | |
| Melting Point | 176-179 °C | |
| Optical Rotation [α] | -16.5° (c=1.5 in MeOH) | [4] |
| Solubility | Water: 50 mg/mL, slightly soluble in methanol | [4] |
| Storage Temperature | 2-8°C | [4] |
Experimental Protocols and Methodologies
The characterization of Methyl-D-galactoside relies on a suite of standard analytical techniques to confirm its identity, purity, and structure.
Purity Assessment
Thin Layer Chromatography (TLC): A common method for assessing the purity of Methyl-α-D-galactopyranoside is TLC.
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Stationary Phase: Silica gel plate.
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Mobile Phase: A solvent system such as chloroform/methanol (4:1) is often employed.
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Visualization: Staining with a general carbohydrate stain (e.g., p-anisaldehyde solution followed by heating) allows for the visualization of the spot corresponding to the compound. The presence of a single spot indicates high purity.
Gas Chromatography (GC): For Methyl-β-D-galactopyranoside, GC is a suitable technique for purity assessment.
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Sample Preparation: The sample is typically derivatized (e.g., silylated) to increase its volatility.
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Column: A capillary column appropriate for carbohydrate analysis is used.
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Detection: A Flame Ionization Detector (FID) is commonly used. The purity is determined by the relative area of the peak corresponding to the compound.
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and anomeric configuration of Methyl-D-galactoside.
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Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as D₂O or DMSO-d₆.[5][6]
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¹H NMR: The chemical shift and coupling constant of the anomeric proton (H-1) are diagnostic. For Methyl-α-D-galactopyranoside, the H-1 signal appears as a doublet with a smaller coupling constant (J ≈ 3-4 Hz), while for the β-anomer, the coupling constant is larger (J ≈ 7-8 Hz) due to the axial-axial relationship with H-2.
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¹³C NMR: The chemical shift of the anomeric carbon (C-1) is also characteristic, typically appearing around 100 ppm for the α-anomer and 104 ppm for the β-anomer.[7][8]
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.
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Technique: Attenuated Total Reflectance (ATR) or KBr pellet methods are common.[3]
-
Interpretation: The spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups, and C-H stretching vibrations around 2800-3000 cm⁻¹. The region between 1000 and 1200 cm⁻¹ will contain characteristic C-O stretching vibrations.
Mass Spectrometry (MS): MS is used to determine the molecular weight and can aid in structural elucidation through fragmentation patterns.
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for carbohydrates.
-
Analysis: The mass spectrum will show a peak corresponding to the molecular ion adduct (e.g., [M+Na]⁺ or [M+H]⁺), confirming the molecular weight of 194.18 g/mol .[3]
Visualizing the Characterization Workflow
The following diagram illustrates a typical workflow for the chemical characterization of a Methyl-D-galactoside sample.
Caption: Workflow for the chemical characterization of Methyl-D-galactoside.
Biological and Chemical Significance
Methyl-D-galactosides are valuable tools in biochemical and pharmaceutical research. Methyl-β-D-galactopyranoside is known as a weak substrate and an effective inducer of the enzyme β-galactosidase.[4][9] Both anomers are used in studies of carbohydrate-protein interactions, which are fundamental to numerous biological processes.[10] Their stability and defined stereochemistry make them ideal for use as standards in analytical methods and as building blocks in the synthesis of more complex oligosaccharides and glycoconjugates.[11] Methyl-α-D-galactopyranoside has been identified as a potent inhibitor of certain α-galactosidases.[2]
References
- 1. Methyl- -D-galactopyranoside, 98+% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. METHYL-ALPHA-D-GALACTOPYRANOSIDE | 3396-99-4 [chemicalbook.com]
- 3. methyl beta-D-galactopyranoside | C7H14O6 | CID 94214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 1824-94-8,METHYL-BETA-D-GALACTOPYRANOSIDE | lookchem [lookchem.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. mdpi.org [mdpi.org]
- 7. METHYL-ALPHA-D-GALACTOPYRANOSIDE(3396-99-4) 13C NMR spectrum [chemicalbook.com]
- 8. METHYL-BETA-D-GALACTOPYRANOSIDE(1824-94-8) 13C NMR [m.chemicalbook.com]
- 9. METHYL-BETA-D-GALACTOPYRANOSIDE | 1824-94-8 [chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Synthesis and characterization of methyl 6-O-alpha- and -beta-D-galactopyranosyl-beta-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
